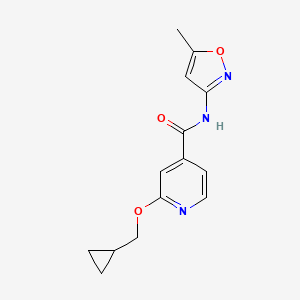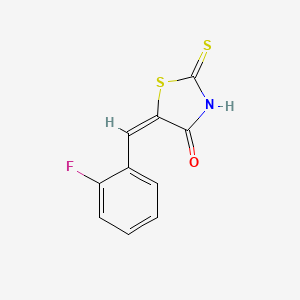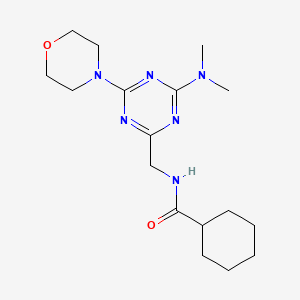
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of 1,3,5-triazine derivatives including those with morpholine components has been a subject of study, demonstrating the compound's role in the development of new chemical entities. For instance, Zhang Li-hu (2014) outlined the preparation of 2-Dimethylamino-4-chloromethyl-6-amino-1,3,5-triazine and its derivatives by cyclization, highlighting the structural diversity achievable with such compounds Zhang Li-hu, 2014.
Biological Applications
Research has explored the biological implications of triazine derivatives, particularly their cytotoxic and antifungal properties. Enosha Harshani De Silva et al. (2021) synthesized water-soluble polycarbodiimides decorated with dimethylamine, piperazine, and morpholine to study their antimicrobial and cytotoxic effects. The study found significant antifungal properties against Candida albicans, suggesting potential biomedical applications Enosha Harshani De Silva et al., 2021.
Chemical Properties and Reactions
The compound's role in facilitating complex chemical reactions has been documented, such as in the dealkylation reactions of trialkylamines with specific cyclothiatriazines, leading to regiospecific substitution. This highlights the compound's utility in synthetic chemistry for creating structurally diverse molecules T. Ramakrishna et al., 1999.
Material Science and Engineering
In material science, the compound's derivatives have been investigated for their thermal properties and potential in creating heat-resistant polymers. M. Dinari and A. Haghighi (2017) reported on the synthesis of new polyamides bearing a triazine ring, which exhibited good thermal stability and flame retardancy, showcasing the compound's relevance in advanced material development M. Dinari & A. Haghighi, 2017.
Peptidomimetics and Drug Design
In drug design, the compound has been utilized in the synthesis of sterically-hindered peptidomimetics, as demonstrated by Wen-Chung Shieh et al. (2008). Their research indicated that derivatives of the compound could be used as efficient coupling reagents, offering new avenues for the development of therapeutic agents Wen-Chung Shieh et al., 2008.
Eigenschaften
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6O2/c1-22(2)16-19-14(12-18-15(24)13-6-4-3-5-7-13)20-17(21-16)23-8-10-25-11-9-23/h13H,3-12H2,1-2H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEITPQNCDXZDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclohexanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanone](/img/structure/B2998712.png)
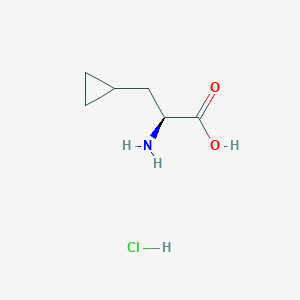
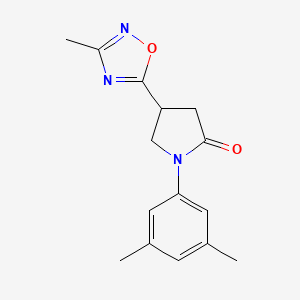
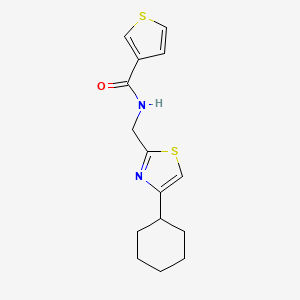
![(E)-methyl 3-(2-ethoxyethyl)-2-((3-methylisoxazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2998716.png)
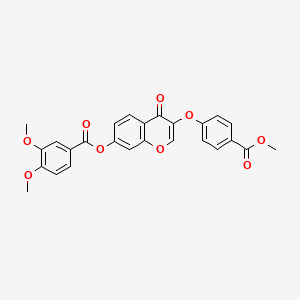
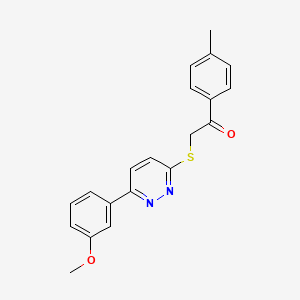
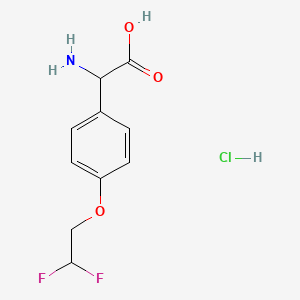
![6-Cyano-N-[[(2R,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B2998724.png)
![5-[2-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-ethyl]-2H-tetrazole](/img/structure/B2998726.png)
![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2998730.png)
![2-[(4-fluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2998731.png)
